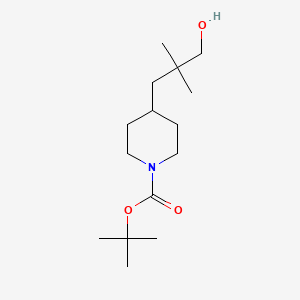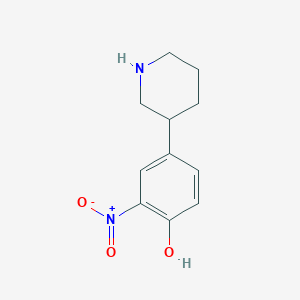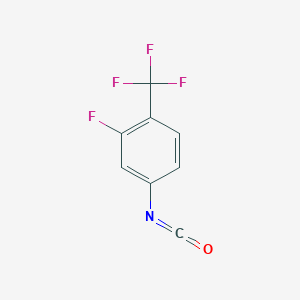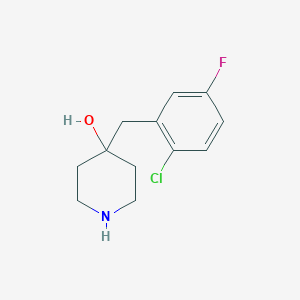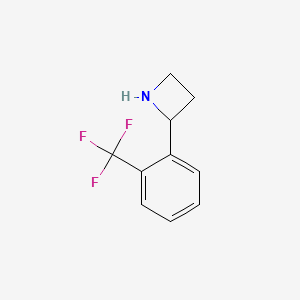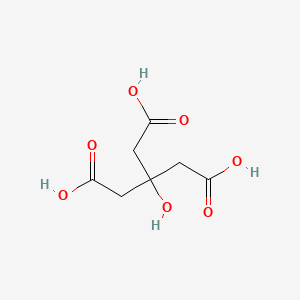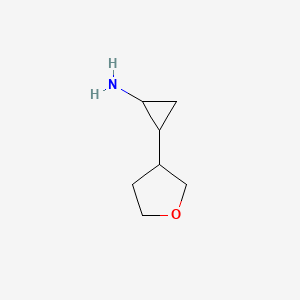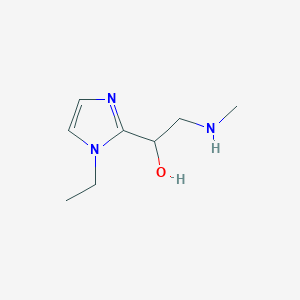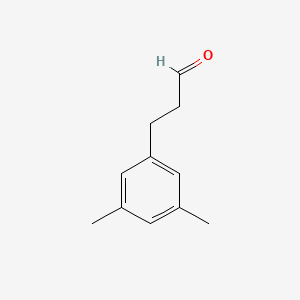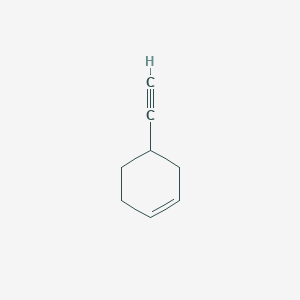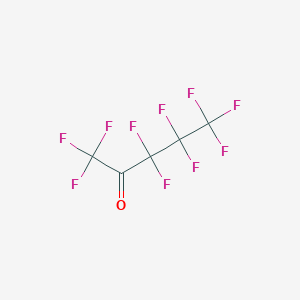
Tert-butyl 4-isothiocyanatobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-isothiocyanatobutanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a tert-butyl group, an isothiocyanate group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-isothiocyanatobutanoate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-aminobutanoate with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency. The use of phase-transfer catalysts and other advanced techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-isothiocyanatobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Tert-butyl 4-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiourea formation.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-isothiocyanatobutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific pathways and molecular targets depend on the context of its use, such as in therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Tert-butyl 4-isothiocyanatobutanoate is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability. Compared to other isothiocyanates, it may exhibit different solubility properties and reactivity patterns, making it suitable for specific applications where other isothiocyanates may not be as effective .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
tert-butyl 4-isothiocyanatobutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)12-8(11)5-4-6-10-7-13/h4-6H2,1-3H3 |
InChI Key |
YZBVIBWKDPQPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


